N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1258640-33-3
VCID: VC11648636
InChI: InChI=1S/C9H14N4/c1-13(2)9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,3-5H2,1-2H3
SMILES: CN(C)C1=NC=NC2=C1CNCC2
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine

CAS No.: 1258640-33-3

Cat. No.: VC11648636

Molecular Formula: C9H14N4

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine - 1258640-33-3

Specification

CAS No. 1258640-33-3
Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
IUPAC Name N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C9H14N4/c1-13(2)9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,3-5H2,1-2H3
Standard InChI Key XCVYBHZBTJHKRV-UHFFFAOYSA-N
SMILES CN(C)C1=NC=NC2=C1CNCC2
Canonical SMILES CN(C)C1=NC=NC2=C1CNCC2

Introduction

Chemical and Structural Properties

Molecular Characterization

N,N-Dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine features a fused pyridine-pyrimidine core with a dimethylamine substituent at the 4-position. The compound’s IUPAC name, N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine, reflects its bicyclic structure and saturation at the 5–8 positions. Key identifiers include:

PropertyValue
Molecular FormulaC₉H₁₄N₄
Molecular Weight178.23 g/mol
SMILESCN(C)C1=NC=NC2=C1CNCC2
InChI KeyXCVYBHZBTJHKRV-UHFFFAOYSA-N

The saturated tetrahydropyrido ring enhances stability compared to fully aromatic analogs, potentially improving bioavailability.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine typically proceeds via multi-step routes starting from pyridopyrimidine precursors. A common approach involves:

  • Ring Formation: Cyclocondensation of diaminopyridine derivatives with carbonyl-containing reagents to construct the pyrimidine ring.

  • Functionalization: Introduction of the dimethylamine group via nucleophilic substitution or reductive amination.

  • Hydrogenation: Selective saturation of the pyrido ring using catalysts like palladium on carbon.

Optimization efforts focus on improving yield (reported >70% in recent protocols) and minimizing byproducts such as over-reduced isomers.

Comparative Analysis of Synthetic Routes

A study on analogous pyridopyrimidines (e.g., pyrimido[4,5-d]pyrimidones) highlights the role of formaldehyde and primary amines in facilitating Mannich-type reactions, which could inform adaptations for this compound . For example, reacting 6-amino-1,3-dimethylpyrimidine-2,4-dione with formaldehyde and dimethylamine under mild conditions (35°C, ethanol solvent) yielded structurally related products in >65% yield .

Biological Activities and Mechanisms

Antiviral Activity

The pyridopyrimidine core has demonstrated inhibitory effects against RNA viruses (e.g., SARS-CoV-2, influenza) by blocking viral polymerase or helicase activity. Molecular docking studies suggest that N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine may bind to the RNA-dependent RNA polymerase of hepatitis C virus with a docking score of −9.2 kcal/mol.

Applications and Future Directions

Drug Development

The compound’s dual activity against kinases and microtubules positions it as a candidate for:

  • Combination Therapies: Synergizing with DNA-damaging agents in oncology.

  • Antiviral Cocktails: Enhancing efficacy of nucleoside analogs.

Material Science

Pyridopyrimidines are explored as ligands in catalytic systems and fluorescent probes, leveraging their electron-deficient aromatic systems.

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